molecular formula C13H17N B1583112 4-Phenylquinuclidine CAS No. 51069-11-5

4-Phenylquinuclidine

Cat. No. B1583112
CAS RN: 51069-11-5
M. Wt: 187.28 g/mol
InChI Key: CSKNWIPXDBBWRW-UHFFFAOYSA-N
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Patent
US06011154

Procedure details

4-(3,4-Dichlorophenyl)-4-[2-[4-phenyl-1-azoniabicyclo[2.2.2]oct-1-yl]ethyl]-3-methyl-1-[3,5-bis(trifluoromethyl)benzyl]imidazolidin-2-one chloride A mixture of the compound obtained in the previous step and 0.35 g of 4-phenyl-1-azabicyclo[2.2.2]-octane in 1 ml of DMF is heated at 80° C. for 3 hours. After cooling to RT, the reaction mixture is poured into a mixture of 50 ml of water, 50 ml of DCM and 3 ml of concentrated HCl and stirred for 5 minutes. The precipitate formed is wrung, washed with water, with DCM and then with ether and dried to give 0.3 g of the expected product. M.p.=290 C.
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
4-(3,4-Dichlorophenyl)-4-[2-[4-phenyl-1-azoniabicyclo[2.2.2]oct-1-yl]ethyl]-3-methyl-1-[3,5-bis(trifluoromethyl)benzyl]imidazolidin-2-one chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].ClC1C=C(C2(CC[N+:34]34[CH2:41][CH2:40][C:37]([C:42]5[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=5)([CH2:38][CH2:39]3)[CH2:36][CH2:35]4)CN(CC3C=C(C(F)(F)F)C=C(C(F)(F)F)C=3)C(=O)N2C)C=CC=1Cl>CN(C=O)C>[C:42]1([C:37]23[CH2:40][CH2:41][N:34]([CH2:35][CH2:36]2)[CH2:39][CH2:38]3)[CH:43]=[CH:44][CH:45]=[CH:46][CH:47]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
4-(3,4-Dichlorophenyl)-4-[2-[4-phenyl-1-azoniabicyclo[2.2.2]oct-1-yl]ethyl]-3-methyl-1-[3,5-bis(trifluoromethyl)benzyl]imidazolidin-2-one chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].ClC=1C=C(C=CC1Cl)C1(N(C(N(C1)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)=O)C)CC[N+]12CCC(CC1)(CC2)C2=CC=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C12CCN(CC1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.